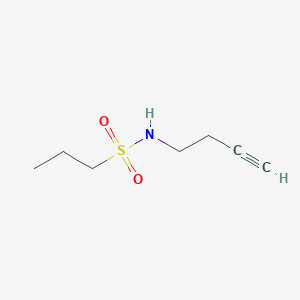
N-(but-3-yn-1-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(but-3-yn-1-yl)propane-1-sulfonamide, also known as APS, is a widely used research chemical in the field of neuroscience. It is a potent and selective blocker of the P2X7 receptor, which plays an important role in the immune response and inflammation. The purpose of
Mécanisme D'action
N-(but-3-yn-1-yl)propane-1-sulfonamide is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is expressed on various immune cells such as macrophages, microglia, and T cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(but-3-yn-1-yl)propane-1-sulfonamide blocks the P2X7 receptor and reduces the release of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(but-3-yn-1-yl)propane-1-sulfonamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in the spinal cord and brain. N-(but-3-yn-1-yl)propane-1-sulfonamide has also been shown to reduce neuropathic pain and improve motor function in animal models of spinal cord injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(but-3-yn-1-yl)propane-1-sulfonamide is its high selectivity for the P2X7 receptor. It does not interact with other purinergic receptors such as P2X4 or P2X3. This makes it a useful tool for studying the specific role of the P2X7 receptor in various physiological and pathological conditions. However, one limitation of N-(but-3-yn-1-yl)propane-1-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(but-3-yn-1-yl)propane-1-sulfonamide. One area of interest is the role of the P2X7 receptor in cancer. It has been shown that the P2X7 receptor is overexpressed in various types of cancer, and N-(but-3-yn-1-yl)propane-1-sulfonamide has been shown to inhibit the growth of cancer cells in vitro. Another area of interest is the development of more potent and selective P2X7 receptor antagonists, which could have therapeutic potential in various inflammatory and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(but-3-yn-1-yl)propane-1-sulfonamide involves the reaction of 3-aminopropylsulfonamide with but-3-yn-1-ol in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(but-3-yn-1-yl)propane-1-sulfonamide has been used extensively in scientific research to study the role of the P2X7 receptor in various physiological and pathological conditions. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, neuropathic pain, and spinal cord injury. N-(but-3-yn-1-yl)propane-1-sulfonamide has also been used to study the role of the P2X7 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-but-3-ynylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-3-5-6-8-11(9,10)7-4-2/h1,8H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHFARYZAKVMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


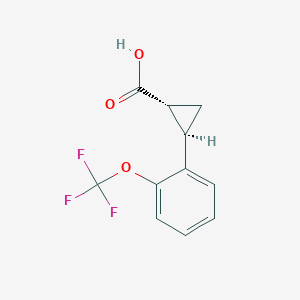
![N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2598543.png)
![7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2598544.png)
![7-(2-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598545.png)
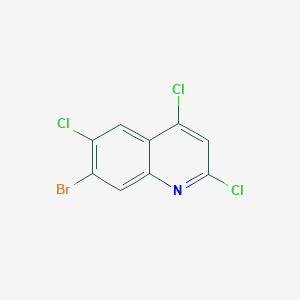
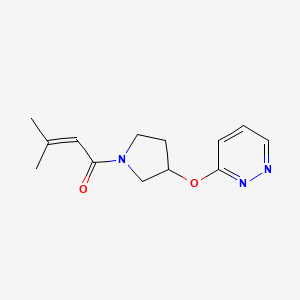
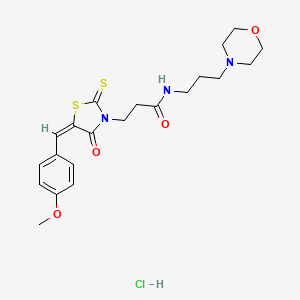
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2598557.png)

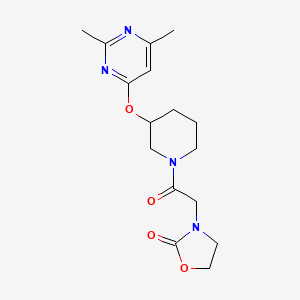
![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)

